molecular formula C12H11N3O B11890035 2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one CAS No. 100548-62-7

2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one

Cat. No.: B11890035
CAS No.: 100548-62-7
M. Wt: 213.23 g/mol
InChI Key: SUFDHAMNARJGAE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one is a synthetic organic compound belonging to the pyrazoloquinoline family, a class of fused heterocyclic systems known for their diverse applications in scientific research . The core pyrazolo[3,4-b]quinoline scaffold is composed of a quinoline ring fused with a pyrazole ring, and derivatives of this structure are frequently investigated for their notable photophysical properties and biological activities . Researchers are particularly interested in this structural class because it can be synthesized through versatile routes, such as the Friedländer condensation or multicomponent reactions, allowing for the introduction of various substituents to fine-tune the compound's properties . While the specific profile of this dimethyl derivative is still being characterized, related pyrazolo[3,4-b]quinoline compounds have been studied as potential therapeutic agents due to their observed biological activities in experimental models . Some analogs have displayed a range of pharmacological properties in preclinical research, and certain derivatives have been explored as interferon inducers . Furthermore, the inherent structure of the pyrazoloquinoline core suggests potential for application in material science, particularly as a fluorophore in the development of sensors or other photonic materials, given that many of these compounds exhibit intense fluorescence . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

100548-62-7

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2,3-dimethyl-9H-pyrazolo[3,4-b]quinolin-4-one

InChI

InChI=1S/C12H11N3O/c1-7-10-11(16)8-5-3-4-6-9(8)13-12(10)14-15(7)2/h3-6H,1-2H3,(H,13,14)

InChI Key

SUFDHAMNARJGAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)C3=CC=CC=C3NC2=NN1C

Origin of Product

United States

Preparation Methods

Friedländer Condensation-Based Synthesis

Friedländer condensation has been a cornerstone for constructing quinoline scaffolds. For pyrazolo[3,4-b]quinolines, this method involves cyclocondensation of 5-aminopyrazole derivatives with ketones or aldehydes. In the case of 2,3-dimethyl derivatives, anthranilic acid analogs serve as precursors. For example, ethyl 5-amino-1H-pyrazole-4-carboxylate reacts with cyclohexanone under acidic conditions to form the tetrahydroquinoline intermediate, which is subsequently dehydrogenated .

Key parameters include:

  • Catalyst : Phosphorus pentoxide (P₄O₁₀) in combination with N,N-dimethylcyclohexylamine facilitates cyclization .

  • Temperature : Reactions typically proceed at 120–140°C under reflux.

  • Yield : Reported yields range from 8% to 52%, depending on the arylamine substituents .

A limitation of this method is the need for harsh conditions, which can lead to side reactions such as over-oxidation or decomposition.

Niementowski Reaction with Anthranilic Acid Derivatives

The Niementowski reaction, traditionally used for quinoline synthesis, has been adapted for pyrazoloquinolines. Anthranilic acid derivatives condense with β-keto esters or diketones in the presence of sodium acetate or ammonia. For 2,3-dimethyl variants, methyl-substituted β-keto esters (e.g., methyl acetoacetate) are employed.

Example protocol :

  • Precursor preparation : Anthranilic acid reacts with acetylacetone to form a Schiff base.

  • Cyclization : The intermediate undergoes intramolecular cyclization under acidic conditions (e.g., polyphosphoric acid) .

  • Functionalization : Methyl groups are introduced via alkylation or by using pre-methylated starting materials.

This method offers moderate yields (30–45%) but requires precise control of stoichiometry to avoid dimerization .

Multicomponent Reactions (MCRs) Under Microwave Irradiation

Recent advances leverage MCRs for efficiency. A T3P®-DMSO (propane phosphonic acid anhydride–dimethyl sulfoxide) system catalyzes the one-pot synthesis of pyrazoloquinolinones from alcohols, cyclic 1,3-diketones (e.g., dimedone), and amino pyrazoles .

Optimized conditions :

ParameterValue
Catalyst loading2.5 equivalents T3P®
Solvent1,4-dioxane:DMSO (2:1)
Temperature90°C
Reaction time30 minutes (microwave)
YieldUp to 90%

Mechanistic insights :

  • Oxidation : T3P®-DMSO oxidizes alcohols to aldehydes/ketones.

  • Condensation : The carbonyl species reacts with the diketone to form a Knoevenagel adduct.

  • Cyclization : Amino pyrazole undergoes 1,4-addition, followed by annulation .

This method excels in atom economy and scalability, making it suitable for library synthesis.

Cyclocondensation Using Phosphorus Pentoxide

Phosphorus pentoxide (P₄O₁₀) acts as both a dehydrating agent and catalyst in cyclocondensation reactions. A two-step synthesis involves:

  • Formation of Schiff base : Ethyl 5-amino-1H-pyrazole-4-carboxylate reacts with cyclohexanone.

  • Cyclization : P₄O₁₀ promotes ring closure, yielding 4-arylamino-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolines, which are dehydrogenated to the target compound .

Challenges :

  • Dehydrogenation steps often require palladium/carbon or dichlorodicyanoquinone (DDQ), adding complexity.

  • Yields for dehydrogenation rarely exceed 60% .

Comparative Analysis of Methods

MethodYield RangeAdvantagesLimitations
Friedländer Condensation8–52% Scalable, established protocolHarsh conditions, side reactions
Niementowski Reaction30–45% Direct use of anthranilic acidModerate yields, stoichiometric control
MCRs with T3P®-DMSOUp to 90% Rapid, high-yielding, one-potRequires specialized equipment (microwave)
P₄O₁₀ Cyclization45–94% Versatile for Mannich base derivativesMulti-step, dehydrogenation required
N-N Exchange>90% Excellent regiocontrolLimited substrate scope

Chemical Reactions Analysis

Multicomponent Functionalization Reactions

This compound participates in microwave-assisted multicomponent reactions to form annulated derivatives. A representative protocol uses:

  • Reactants : 5-Amino-1-methyl-3-phenylpyrazole, cyclic 1,3-diketones (e.g., dimedone)

  • Conditions : T3P® (propylphosphonic anhydride) catalyst, 1,4-dioxane solvent, microwave irradiation (90°C, 30 min)

  • Products : Tetrahydro-pyrazolo[3,4-b]quinolin-5(4H)-ones with >75% yields .

Example :

EntryR GroupYield (%)Melting Point (°C)
3d4-Methoxyphenyl75163–167
3f4-Chlorophenyl85200–204

Condensation with Carbonyl Derivatives

The quinoline nitrogen and pyrazole ring enable condensation reactions:

  • Reactants : 2-Nitrobenzaldehydes, hydroxylamine derivatives

  • Conditions : Basic aqueous ethanol, reflux (4–6 hr)

  • Products : 1,9-Dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones with modified substitution patterns .

Key Example :

  • Compound 16 (C15H12N4O3): Synthesized as a JNK inhibitor with IC50 = 38 nM.

  • Mechanism : Knoevenagel-like condensation followed by cyclodehydration .

Cyclization and Ring Expansion

The fused system undergoes cyclization with heteroatom-rich reagents:

  • Reactants : Aminoquinoline derivatives, POCl3

  • Conditions : Sodium hydride, dichloromethane (0°C to RT)

  • Products : 10H-Pyrido[2,3-h]pyrazolo[3,4-b]quinolines via unexpected ring expansion .

Notable Reaction :

text
5-Aminoquinoline + 5-Chloro-1,3-dimethylpyrazolo-4-carboxylic acid → Intermediate → POCl3 cyclization → Pyrido-pyrazoloquinoline [6]

Ultrasound-Promoted Spiroannulation

Under ultrasonic irradiation, the compound forms spiro architectures:

  • Reactants : Isatins, 1,3-dicarbonyl compounds

  • Conditions : (±)-Camphor-10-sulfonic acid catalyst, H2O/EtOH (1:1), 50°C

  • Products : Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones in 82–89% yields .

Optimized Parameters :

ParameterValue
Catalyst loading10 mol%
Reaction time25–40 min
Solvent polarityMedium (ε = 24.3)

Electrophilic Substitution

The electron-rich quinoline ring undergoes regioselective electrophilic attacks:

  • Reactants : HNO3/H2SO4 (nitration), Cl2/FeCl3 (chlorination)

  • Positions : C6 and C8 of the quinoline moiety (para to pyrazole fusion).

Substituent Effects :

  • Methyl groups at C2/C3 hinder reactivity at adjacent positions.

  • Steric shielding directs electrophiles to the quinoline’s distal positions.

Photophysical Modifications

While not a classical reaction, UV-light exposure induces tautomerism:

  • Observation : Reversible 1,3-prototropy between N1–H and N9–H forms.

  • Impact : Alters fluorescence emission (λmax shift: 420 nm → 450 nm) .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of 2,3-dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one exhibit significant anticancer properties. A study highlighted the compound's effectiveness against various human solid tumors, with effective concentrations (EC50) ranging from 400 to 700 nM. Notably, a derivative demonstrated even stronger activity with an EC50 value between 30 to 70 nM in cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .

Apoptosis Induction
The compound has been identified as a potent inducer of apoptosis in cancer cells. The structure-activity relationship (SAR) studies have led to the identification of several derivatives that enhance this apoptotic effect, suggesting that modifications in the molecular structure can significantly influence biological activity .

Synthetic Methodologies

Synthesis Techniques
The synthesis of 2,3-dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one can be achieved through various methods. For instance, microwave-assisted synthesis has been employed to create derivatives efficiently while minimizing environmental impact. This method utilizes a one-pot reaction involving multiple components to produce the desired pyrazoloquinoline derivatives rapidly .

Reactivity and Mechanisms
The compound's reactivity has been studied extensively, revealing interesting mechanisms of formation through reactions involving anthranilic acid derivatives and pyrazolone compounds. These synthetic pathways are crucial for producing various functionalized derivatives that can be screened for biological activity .

Case Studies and Research Findings

Study Focus Findings
Ghosh et al. (1937)SynthesisFirst reported synthesis using anthranilic acid and pyrazolone .
Zhang et al. (2008)Anticancer ActivityIdentified N-phenyl derivatives with EC50 values as low as 30 nM against cancer cells .
RSC Publishing (2017)Synthetic MethodologyDeveloped a microwave-assisted one-pot synthesis method for pyrazoloquinolines .

Mechanism of Action

The exact mechanism of action of 2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one is not fully understood. studies suggest that the compound may exert its effects by inducing the formation of interferon in vivo, which plays a key role in antiviral activity . The molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Arylisothiazolo[5,4-b]quinolin-4(9H)-ones and 3-Arylisoxazolo[5,4-b]quinolin-4(9H)-ones

These analogs share the quinolin-4(9H)-one core but differ in their fused heterocyclic rings (isothiazole vs. isoxazole). Key findings include:

  • Receptor Affinity: 3-Arylisothiazoloquinolin-4(9H)-ones (e.g., compounds 12–16) exhibit high affinity for the benzodiazepine binding site of GABAA receptors, with Ki values as low as 1 nM. For instance, compound 13 (Ki ≈ 1 nM) shows 13-fold higher affinity than 12, attributed to optimal steric interactions with the receptor's L2 lipophilic pocket . 3-Arylisoxazoloquinolin-4(9H)-ones (e.g., 19–21) are less potent (Ki values in the nM–μM range). The reduced activity stems from steric clashes with the receptor's essential volume and lower electron density at the azole nitrogen (N-2) compared to isothiazolo analogs .
  • Structural Determinants :
    • The sulfur atom in isothiazolo derivatives increases ring size, altering the C-1'-C-3-C-3a angle (128.2° vs. 131.5° in isoxazolo analogs), which optimizes receptor-ligand interactions .
    • Electron density at the carbonyl oxygen and azole nitrogen enhances hydrogen bonding with the receptor's H1 and H2 sites in isothiazolo derivatives .
Table 1: Comparison of Isothiazolo and Isoxazolo Derivatives
Compound Class Example Ki (nM) Key Structural Features
3-Arylisothiazoloquinolinones 13 1 Sulfur atom, optimal steric angles
3-Arylisoxazoloquinolinones 20 100–1000 Oxygen atom, steric repulsion

Furoquinoline Alkaloids

Furo[2,3-b]quinolin-4(9H)-one derivatives, such as 8-hydroxy-9-methyl-furo[2,3-b]quinolin-4(9H)-one (CAS: 340827-06-7), differ in their fused furan ring. Key properties include:

  • Molecular Weight : 215.20 g/mol; XLogP3: 2.2 (moderate lipophilicity) .
  • Bioactivity : These compounds exhibit antiplatelet effects, as seen in robustine (11) and γ-fagarine (3) from Dictamnus angustifolius .
Table 2: Furoquinoline Derivatives
Compound CAS Molecular Weight Bioactivity
8-Hydroxy-9-methyl derivative 340827-06-7 215.20 Antiplatelet

Pyrazolo[3,4-b]quinolin-4(9H)-one Derivatives

Variants with substituents like chloro or difluoromethyl groups highlight the scaffold's versatility:

  • 6-Chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine : Molecular weight 231.63 g/mol; XLogP3: 2.8 (enhanced lipophilicity) .
Table 3: Pyrazoloquinolinone Derivatives
Compound Molecular Weight XLogP3 Notable Substituents
Target Compound (CAS: 100548-62-7) 2,3-Dimethyl
LIF90A 6-Chloro, 9-hydroxy
Difluoromethyl derivative 231.63 2.8 6-Chloro, 4-difluoromethyl

Quinolin-4(1H)-ones in Antibiotics

The N-difluoromethylation strategy in quinolin-4(1H)-ones enhances antibacterial efficacy by improving metabolic stability .

Biological Activity

2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrazoloquinoline family, which is known for various therapeutic applications including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one is C12H10N2OC_{12}H_{10}N_2O. Its structural features include a fused pyrazole and quinoline ring system, which are critical for its biological activity.

PropertyValue
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
SMILESCC1=C2C(=O)C3=C(C=CC(=C3)N(C2=NN1)C)O
InChI KeyUNEYISBAHRHGHT-UHFFFAOYSA-N

Anticancer Activity

Research indicates that compounds within the pyrazoloquinoline family exhibit significant anticancer properties. For instance, studies have shown that related structures can inhibit key kinases involved in cancer progression. The structure-activity relationship (SAR) of these compounds suggests that modifications can enhance their efficacy against various cancer cell lines.

A notable study demonstrated that derivatives of pyrazolo[3,4-b]quinolin-4-one effectively inhibited c-Jun N-terminal kinase (JNK), a target implicated in cancer cell survival and proliferation. The compound was synthesized through a multi-step process involving the condensation of appropriate precursors and exhibited promising cellular potency against cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of 2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one has been explored in several studies. A structure-activity relationship analysis revealed that modifications to the pyrazoloquinoline scaffold can enhance binding affinity to microbial protein receptors. Molecular docking studies indicated significant interactions with active sites of proteins involved in microbial resistance mechanisms .

Case Studies

  • Study on Anticancer Properties : A recent investigation evaluated the efficacy of 2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one against various human tumor cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.
  • Antimicrobial Assessment : Another study focused on the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The results showed that it exhibited substantial antibacterial effects, particularly against resistant strains.

The biological activity of 2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. Its structural characteristics allow it to bind effectively to targets such as kinases and other regulatory proteins.

Q & A

Q. What synthetic strategies are recommended for preparing 2,3-dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one and its derivatives?

To synthesize this compound, a multi-step approach is typically employed, involving cyclization and functionalization of precursor quinoline or pyrazole intermediates. For example:

  • Step 1 : Start with a quinoline backbone modified with methyl groups at positions 2 and 3.
  • Step 2 : Introduce the pyrazole ring via cyclocondensation using reagents like hydroxylamine-O-sulfonic acid under basic conditions (e.g., lithium hydroxide in methanol), as demonstrated in analogous isothiazoloquinolinone syntheses .
  • Step 3 : Optimize reaction conditions (solvent, temperature, stoichiometry) to minimize side reactions. Flash chromatography with heptane/EtOAc gradients is effective for purification .

Q. What analytical techniques are critical for structural characterization?

  • 1H/13C NMR : Assign protons and carbons using COSY, HMQC, and HMBC experiments to confirm ring connectivity and substituent positions. For instance, methyl groups at C-2 and C-3 typically appear as singlets in the δ 2.3–2.4 ppm range .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., calculated vs. observed [M+H]+ ions) with precision ≤2 ppm .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformation, particularly for novel derivatives .

Q. How is the compound’s affinity for GABAA receptor subtypes evaluated experimentally?

  • Radioligand Displacement Assays : Use [3H]-flumazenil or [3H]-Ro15-4513 to measure Ki values in rat cortical membranes. Competitive binding studies at recombinant α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2 receptors expressed in HEK 293 cells determine subtype selectivity .
  • Pharmacophore Modeling : Compare the compound’s electronic and steric properties (e.g., hydrogen-bond donors/acceptors) to established GABAA receptor ligands .

Advanced Research Questions

Q. How do steric and electronic effects influence binding affinity differences between pyrazoloquinolinones and related heterocycles (e.g., isothiazoloquinolinones)?

  • Steric Effects : The larger sulfur atom in isothiazolo analogs (vs. oxygen in isoxazolo derivatives) alters the angle between the 3-aryl substituent and the tricyclic core (e.g., C-1'-C-3-C-3a angles of 128.2° vs. 131.5°), affecting interactions with the receptor’s hydrophobic L2 pocket .
  • Electronic Effects : Higher electron density at N-2 and the carbonyl oxygen in isothiazolo derivatives enhances hydrogen bonding with receptor residues (e.g., H1 and H2 in the pharmacophore model), leading to Ki values as low as 1 nM .

Q. What methodologies resolve contradictions in activity data across structural analogs?

  • Subtype-Specific Assays : Test compounds on individual GABAA receptor subtypes (α1–α5) to identify selective ligands. For example, α1-selective compounds may correlate with sedative effects, while α2/α3 ligands show anxiolytic potential .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to explain anomalies, such as reduced potency in pyrazolo derivatives due to clashes with the receptor’s "essential volume" .

Q. How can bromination or other functionalization strategies expand the compound’s pharmacological profile?

  • Bromination at C-2/C-3 : Use N-bromosuccinimide (NBS) or Br2 in acetic acid to introduce bromine, creating electrophilic sites for further derivatization (e.g., alkylation with amines to modulate solubility or bioactivity) .
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy, nitro, or aryl groups) and correlate changes with binding data to identify key pharmacophoric elements .

Methodological Tables

Q. Table 1. Comparative Binding Affinities of Selected Derivatives

CompoundSubstituentsKi (nM) α1β3γ2Ki (nM) α5β3γ2Reference
134-Methylphenyl1.28.5
144-Methoxyphenyl0.96.7
204-Chlorophenyl15.342.1

Q. Table 2. Key NMR Signals for Structural Confirmation

Proton/CarbonChemical Shift (δ, ppm)Assignment
2-CH32.43 (s)Methyl at pyrazole C-2
3-CH32.39 (s)Methyl at pyrazole C-3
C=O172.7Quinolin-4-one carbonyl

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